molecular formula C19H23NO B291548 N-(4-butylphenyl)-3-phenylpropanamide

N-(4-butylphenyl)-3-phenylpropanamide

Cat. No.: B291548
M. Wt: 281.4 g/mol
InChI Key: BJAINUFXKCOYKM-UHFFFAOYSA-N
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Description

N-(4-Butylphenyl)-3-phenylpropanamide is an amide derivative characterized by a propanamide backbone substituted with a phenyl group at the β-position and a 4-butylphenyl group attached to the nitrogen atom. Its molecular formula is C₁₉H₂₃NO, with an average molecular weight of 293.40 g/mol (inferred from analogous compounds in and ).

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(4-butylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C19H23NO/c1-2-3-7-17-10-13-18(14-11-17)20-19(21)15-12-16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3,(H,20,21)

InChI Key

BJAINUFXKCOYKM-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N-(4-butylphenyl)-3-phenylpropanamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Trends Biological Activity Reference
This compound C₁₉H₂₃NO 293.40 4-butylphenyl Not reported High lipophilicity (inferred) Not reported Inferred
N-(4-Methylphenyl)-3-phenylpropanamide C₁₆H₁₇NO 239.32 4-methylphenyl Not reported Moderate lipophilicity Not reported
N-(4-Bromophenyl)-3-phenylpropanamide C₁₅H₁₄BrNO 308.19 4-bromophenyl Not reported Polar due to Br substituent Antioxidant (DPPH assay)
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide C₁₇H₁₉NO₃ 285.34 3,4-dihydroxyphenethyl Not reported High polarity (hydroxyl groups) Neuroprotective potential
Spirocyclic derivatives (e.g., 8b) C₂₀H₂₄N₂O₂S 380.49 1-thia-4-azaspiro[4.5]decane 68–196 Variable (solvent-dependent) Anti-coronavirus activity

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Br in N-(4-bromophenyl)-3-phenylpropanamide) may stabilize the amide bond, altering reactivity. Hydroxyl groups in N-(3,4-dihydroxyphenethyl)-3-phenylpropanamide improve aqueous solubility but reduce membrane permeability.
  • Biological Activity : Spirocyclic derivatives exhibit anti-coronavirus activity (IC₅₀ values: 10–50 μM), while brominated analogs show antioxidant properties (DPPH radical scavenging).

Spectral Characterization

  • IR Spectroscopy : Amide C=O stretches (~1655 cm⁻¹) and N-H bends (~3300 cm⁻¹) are consistent across analogs.
  • NMR : Methyl protons in N-(4-methylphenyl)-3-phenylpropanamide resonate at δ 2.3–2.5 ppm, while butyl protons would appear upfield (δ 0.8–1.5 ppm).

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